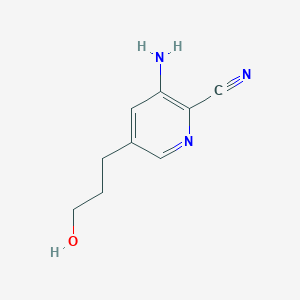

3-Amino-5-(3-hydroxypropyl)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

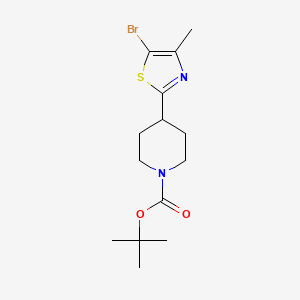

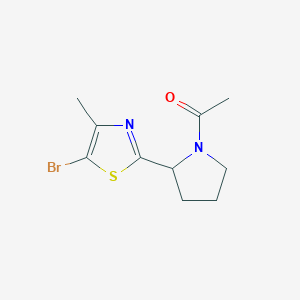

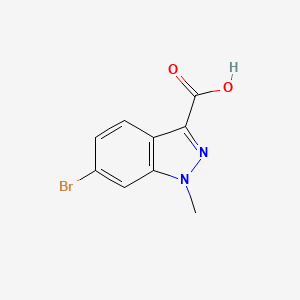

3-Amino-5-(3-hydroxypropyl)picolinonitrile is a chemical compound with the empirical formula C9H11N3O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular weight of this compound is 177.20 . The molecular structure can be represented by the SMILES stringNc1cc (CCCO)cnc1C#N . Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C9H11N3O and it has a molecular weight of 177.20 .Applications De Recherche Scientifique

Synthesis Techniques

- A novel synthetic approach to 3-hydroxy-4-substituted picolinonitriles, closely related to 3-Amino-5-(3-hydroxypropyl)picolinonitrile, has been developed using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines under mild conditions (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).

DNA and Protein Research

- This compound has been used as a matrix in matrix-assisted laser desorption/ionization for DNA and protein, enabling the detection of single-stranded DNA segments and double-stranded DNA (Taranenko, Tang, Allman, Ch'ang, & Chen, 1994).

Phototriggered DNA Phosphoramidate Ligation

- In research focused on nonenzymatic DNA ligation, phototriggered DNA phosphoramidate ligation using an N-methyl picolinium carbamate protecting group was reported. This offers potential applications in the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012).

Herbicide Development

- Triketone-aminopyridines, which include structures similar to this compound, were designed and synthesized as p-hydroxyphenylpyruvate dioxygenase inhibitors, showing potential as herbicides (Nan, Yang, Lin, Yan, Zhou, Wei, Chen, Yang, & Qu, 2021).

Anticancer Research

- Polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles, which can be synthesized from compounds like this compound, have been explored as anti-cancer agents, displaying significant growth inhibitory activities (Yan, Dong, Peng, Fan, Zhang, & Lin, 2013).

Catalysis and Complex Formation

- The preparation and characterization of encapsulated-lanthanide 15-metallacrown-5 complexes using picoline hydroxamic acid, a derivative of picolinic acid, were reported. These complexes displayed interesting magnetic behavior and potential applications in MRI contrast enhancement agents (Stemmler, Kampf, Kirk, Atasi, & Pecoraro, 1999).

Neurochemistry

- Research on chromium picolinate, which contains a picolinate moiety, showed its influence on peripheral amino acid availability and brain monoamine function, suggesting potential antidepressant-like actions (Franklin & Odontiadis, 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-5-(3-hydroxypropyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-5-9-8(11)4-7(6-12-9)2-1-3-13/h4,6,13H,1-3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVBFRDBSDKGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C#N)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218366 |

Source

|

| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346447-41-3 |

Source

|

| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 3-amino-5-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.